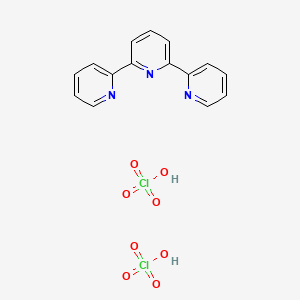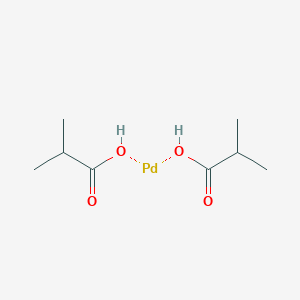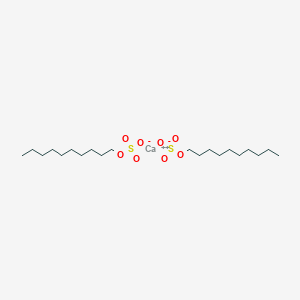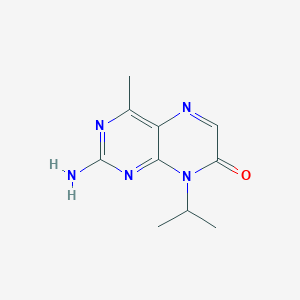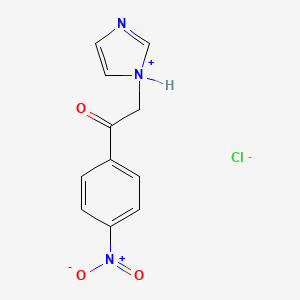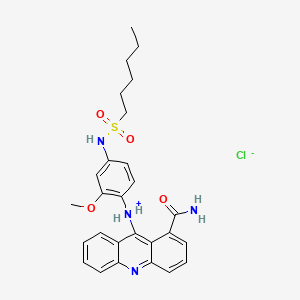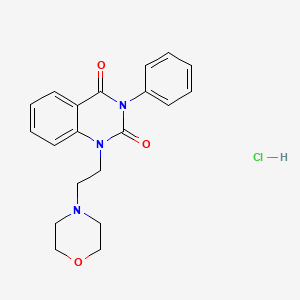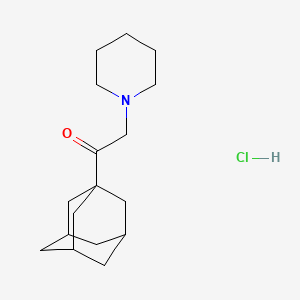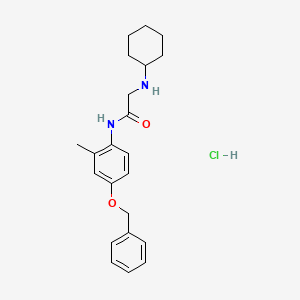
Acetamide, 2-(cyclohexylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(cyclohexylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclohexylamino group and a phenylmethoxyphenyl moiety, contributing to its distinct chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(cyclohexylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Cyclohexylamino Intermediate: This step involves the reaction of cyclohexylamine with an appropriate acylating agent to form the cyclohexylamino intermediate.
Introduction of the Phenylmethoxyphenyl Group: The intermediate is then reacted with 2-methyl-4-(phenylmethoxy)phenyl chloride under controlled conditions to introduce the phenylmethoxyphenyl group.
Final Acetamide Formation: The resulting compound undergoes acylation with acetic anhydride to form the final acetamide structure.
Hydrochloride Salt Formation: The compound is then treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the phenylmethoxy group, converting it to a phenylmethyl group.
Substitution: The aromatic ring in the phenylmethoxyphenyl moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Phenylmethyl derivatives.
Substitution Products: Nitro or halogenated derivatives of the aromatic ring.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor in the development of novel pharmaceuticals.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group is believed to play a crucial role in binding to these targets, while the phenylmethoxyphenyl moiety enhances the compound’s overall stability and bioavailability. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Acetamide, N-(2-methyl-4-(phenylmethoxy)phenyl)-: Lacks the cyclohexylamino group, resulting in different chemical and biological properties.
Cyclohexylamine derivatives: Share the cyclohexylamino group but differ in other structural aspects.
Uniqueness:
- The combination of the cyclohexylamino group and the phenylmethoxyphenyl moiety in Acetamide, 2-(cyclohexylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride provides a unique balance of chemical reactivity and biological activity, distinguishing it from other similar compounds.
This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique features
Propriétés
Numéro CAS |
61458-32-0 |
|---|---|
Formule moléculaire |
C22H29ClN2O2 |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
2-(cyclohexylamino)-N-(2-methyl-4-phenylmethoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O2.ClH/c1-17-14-20(26-16-18-8-4-2-5-9-18)12-13-21(17)24-22(25)15-23-19-10-6-3-7-11-19;/h2,4-5,8-9,12-14,19,23H,3,6-7,10-11,15-16H2,1H3,(H,24,25);1H |
Clé InChI |
JTGHVNUWPMOHFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)NC(=O)CNC3CCCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


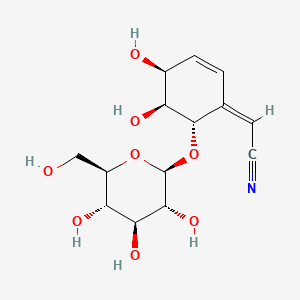
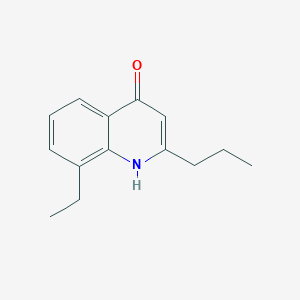
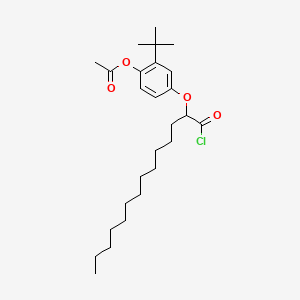
![2-[(tert-Butyl)azo]-2-methylbutyronitrile](/img/structure/B15346022.png)

